An In-depth Technical Guide on the Core Mechanism of Action of BI-860585 in Cancer Cells
An In-depth Technical Guide on the Core Mechanism of Action of BI-860585 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-860585 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] This dual inhibitory action prevents the phosphorylation of key downstream effectors, leading to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[1] Preclinical studies have demonstrated its inhibitory effects across various sarcoma and colorectal cancer cell lines.[3][4] Although the clinical development of BI-860585 was discontinued for strategic reasons, the understanding of its mechanism of action remains valuable for the broader field of mTOR inhibition in oncology.[5]
Introduction to BI-860585
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in human cancers.[3] The mTOR kinase is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This can lead to a feedback activation of Akt signaling, limiting their therapeutic efficacy.[6] BI-860585 was developed as a second-generation mTOR inhibitor to overcome this limitation by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2]
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
BI-860585 functions as an ATP-competitive inhibitor of the mTOR kinase.[1][2] By binding to the kinase domain of mTOR, it blocks the catalytic activity of both mTORC1 and mTORC2.[1]
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Inhibition of mTORC1: This abrogates the phosphorylation of its canonical downstream targets, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1). The dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent translation of key oncogenic proteins. Inhibition of S6K1 signaling also contributes to the reduction of protein synthesis and cell growth.
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Inhibition of mTORC2: This directly prevents the phosphorylation of Akt at serine 473, which is required for its full activation. By inhibiting mTORC2, BI-860585 effectively blocks the feedback activation of Akt that is often observed with rapalogs.[6] The inhibition of mTORC2 also impacts other substrates, such as serum- and glucocorticoid-induced kinase 1 (SGK1) and protein kinase C (PKC), which are involved in cell survival and cytoskeletal organization.
The combined inhibition of mTORC1 and mTORC2 signaling by BI-860585 results in a comprehensive shutdown of this critical oncogenic pathway, leading to decreased cell proliferation and the induction of apoptosis.[1]
Signaling Pathway Visualization
The following diagram illustrates the central role of BI-860585 in inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of action of BI-860585 in the PI3K/Akt/mTOR signaling pathway.
Preclinical Data
In Vitro Efficacy in Cancer Cell Lines
BI-860585 has demonstrated antiproliferative activity across a range of cancer cell lines. A study on 20 sarcoma cell lines of different histological origins showed that BI-860585 had inhibitory effects on their viability.[3] Another study utilizing 3D cultures derived from colorectal tumors reported IC50 values for BI-860585.[4]
| Cell Line Type | Number of Cultures Tested | IC50 Range (µM) | Reference |
| Sarcoma | 20 | Not specified, but inhibitory effects observed | [3] |
| Colorectal Cancer (3D cultures) | 38 | 3.05 - >60 | [4] |
Note: Specific EC50 values for the 20 sarcoma cell lines were not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of an mTOR inhibitor like BI-860585.
In Vitro mTOR Kinase Assay
This assay is designed to measure the direct inhibitory effect of BI-860585 on the enzymatic activity of mTORC1 and mTORC2.
Principle: A purified, active form of mTOR is incubated with a substrate (e.g., a GFP-4E-BP1 fusion protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Protocol:
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Reagent Preparation:
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Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM EGTA, 0.01% Brij-35).
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Prepare serial dilutions of BI-860585 in the kinase assay buffer containing 1% DMSO.
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Prepare a solution of recombinant active mTOR (e.g., a truncated form containing the kinase domain) in kinase assay buffer.
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Prepare a solution of GFP-4E-BP1 substrate in kinase assay buffer.
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Prepare a solution of ATP at the desired concentration (e.g., near the Km for ATP) in kinase assay buffer.
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Prepare a detection solution containing a terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody in a suitable buffer.
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Assay Procedure:
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In a 384-well plate, add the BI-860585 dilutions.
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Add the mTOR enzyme and the GFP-4E-BP1 substrate to the wells and incubate for a short period at room temperature.
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Initiate the kinase reaction by adding the ATP solution.
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Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction by adding EDTA.
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Add the terbium-labeled anti-phospho-4E-BP1 antibody solution.
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Incubate for 60 minutes at room temperature to allow for antibody binding.
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Data Acquisition and Analysis:
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Measure the TR-FRET signal on a compatible plate reader.
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Calculate the ratio of the acceptor (GFP) emission to the donor (terbium) emission.
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Plot the emission ratio against the logarithm of the BI-860585 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for an in vitro mTOR kinase assay.
Western Blot Analysis of Pathway Inhibition
This method is used to confirm the on-target effect of BI-860585 in cancer cells by measuring the phosphorylation status of downstream effectors of mTORC1 and mTORC2.
Principle: Cancer cells are treated with BI-860585, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total proteins in the mTOR pathway (e.g., p-Akt (S473), Akt, p-S6, S6, p-4E-BP1, 4E-BP1).
Protocol:
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Cell Culture and Treatment:
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Seed cancer cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of BI-860585 or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
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Lysate Preparation:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins on a polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
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Cell Viability and Apoptosis Assays
These assays are used to determine the functional consequences of mTOR inhibition by BI-860585 on cancer cell survival and proliferation.
Cell Viability (e.g., MTT or CellTiter-Glo® Assay):
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Seed cells in a 96-well plate and treat with a range of BI-860585 concentrations.
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After a set incubation period (e.g., 72 hours), add the viability reagent (MTT or CellTiter-Glo®).
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Measure the absorbance or luminescence according to the manufacturer's protocol.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide Staining):
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Treat cells with BI-860585 for a desired time (e.g., 24-48 hours).
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Harvest both adherent and floating cells.
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Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry.
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Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and the viable population (Annexin V-negative, PI-negative).
Conclusion
BI-860585 is a dual mTORC1/mTORC2 kinase inhibitor that potently blocks the PI3K/Akt/mTOR signaling pathway. Its mechanism of action, involving the inhibition of both major mTOR complexes, leads to reduced protein synthesis, cell growth, and survival, ultimately inducing apoptosis in cancer cells. The preclinical data in sarcoma and colorectal cancer models support its activity as an anticancer agent. While its clinical development has been halted, the detailed understanding of its molecular mechanism provides a valuable framework for the ongoing development and application of next-generation mTOR pathway inhibitors in oncology.
References
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
